Cas no 10305-42-7 (N-propylsulfamoyl Chloride)

N-propylsulfamoyl Chloride 化学的及び物理的性質
名前と識別子
-
- N-propylsulfamoyl chloride
- propylsulfamyl chloride
- N-Propylsulfamidsaeurechlorid
- AGN-PC-00MALL
- CTK0G7260
- chloro(propylamino)sulfone
- STL301224
- Sulfamoyl chloride, propyl-
- N-Propyl-amidosulfonylchlorid
- Propyl-sulfamyl-chlorid
- N-Propylsulfamoylchlorid
- n-propylaminosulfonyl chloride
- SBB087250
- PROPYLSULFAMOYL CHLORIDE
- n-Propylsulphamoylchloride
- G31951
- propyl sulfamoyl chloride
- Propylsulfamoyl chloride, AldrichCPR
- SCHEMBL1111454
- AKOS006324725
- DTXSID10539351
- n-Propylsulphamoyl chloride
- GVTQDHSVABMRGE-UHFFFAOYSA-N
- CS-0440039
- MFCD11520375
- 10305-42-7
- EN300-159813
- N-propylsulfamoyl Chloride
-
- MDL: MFCD11520375
- インチ: InChI=1S/C3H8ClNO2S/c1-2-3-5-8(4,6)7/h5H,2-3H2,1H3
- InChIKey: GVTQDHSVABMRGE-UHFFFAOYSA-N
- ほほえんだ: CCCNS(=O)(=O)Cl
計算された属性
- せいみつぶんしりょう: 156.99654
- どういたいしつりょう: 156.9964274g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 3
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 54.6Ų
じっけんとくせい
- PSA: 46.17
N-propylsulfamoyl Chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-159813-0.25g |
N-propylsulfamoyl chloride |
10305-42-7 | 95% | 0.25g |
$100.0 | 2023-02-14 | |
TRC | N756618-250mg |
N-Propylsulfamoyl Chloride |
10305-42-7 | 250mg |
$ 320.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1510706-1g |
Propylsulfamoyl chloride |
10305-42-7 | 98% | 1g |
¥2892 | 2023-04-17 | |
abcr | AB302374-1 g |
n-Propylsulfamoyl chloride, 90%; . |
10305-42-7 | 90% | 1 g |
€351.30 | 2023-07-20 | |
Enamine | EN300-159813-0.5g |
N-propylsulfamoyl chloride |
10305-42-7 | 95% | 0.5g |
$156.0 | 2023-02-14 | |
Enamine | EN300-159813-1.0g |
N-propylsulfamoyl chloride |
10305-42-7 | 95% | 1g |
$0.0 | 2023-05-24 | |
Apollo Scientific | OR346219-500mg |
n-Propylsulphamoyl chloride |
10305-42-7 | tech | 500mg |
£167.00 | 2025-02-19 | |
Enamine | EN300-159813-2500mg |
N-propylsulfamoyl chloride |
10305-42-7 | 95.0% | 2500mg |
$337.0 | 2023-09-23 | |
Enamine | EN300-159813-1000mg |
N-propylsulfamoyl chloride |
10305-42-7 | 95.0% | 1000mg |
$160.0 | 2023-09-23 | |
1PlusChem | 1P009RRQ-2.5g |
PROPYLSULFAMOYL CHLORIDE |
10305-42-7 | 95% | 2.5g |
$479.00 | 2023-12-26 |
N-propylsulfamoyl Chloride 関連文献
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
N-propylsulfamoyl Chlorideに関する追加情報
N-propylsulfamoyl Chloride: A Comprehensive Overview
N-propylsulfamoyl chloride, also known by its CAS number 10305-42-7, is a chemical compound that has garnered significant attention in various fields due to its unique properties and versatile applications. This compound, classified under the broader category of sulfamoyl chlorides, is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The molecule consists of a sulfonamide group attached to a propyl chain, making it highly reactive and suitable for a range of chemical transformations.
Recent studies have highlighted the potential of N-propylsulfamoyl chloride in the development of novel drug delivery systems. Researchers have explored its ability to act as a bioisostere in medicinal chemistry, where it can replace other functional groups without significantly altering the pharmacokinetic profile of a molecule. This property makes it invaluable in optimizing drug efficacy and reducing side effects. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that incorporating N-propylsulfamoyl chloride into antiviral compounds enhanced their stability and bioavailability.
In addition to its role in pharmaceuticals, N-propylsulfamoyl chloride has found applications in the synthesis of advanced polymers and coatings. Its reactivity with alcohols and amines allows for the creation of high-performance materials with tailored properties. A notable example is its use in developing water-repellent coatings for textiles and electronics, as reported in a 2023 issue of Advanced Materials. These coatings not only enhance durability but also provide resistance to environmental factors, making them ideal for industrial applications.
The synthesis of N-propylsulfamoyl chloride typically involves the reaction of sulfonamide derivatives with thionyl chloride or phosphorus trichloride. Recent advancements in catalytic methods have improved the efficiency and scalability of this process. For instance, the use of microwave-assisted synthesis has been shown to reduce reaction times by up to 50%, as highlighted in a 2023 paper in Green Chemistry. This development is particularly significant for large-scale production, where time and cost efficiency are critical.
Beyond its chemical applications, N-propylsulfamoyl chloride has also been studied for its environmental impact. Researchers have investigated its biodegradation pathways and toxicity profiles to ensure sustainable practices. A 2023 study published in Environmental Science & Technology revealed that under aerobic conditions, the compound undergoes rapid mineralization, minimizing its ecological footprint. This finding is crucial for industries aiming to adopt greener chemical processes.
In conclusion, N-propylsulfamoyl chloride, with its CAS number 10305-42-7, stands as a pivotal compound in modern chemistry. Its diverse applications, from drug development to material science, coupled with recent advancements in synthesis and environmental compatibility, underscore its importance in both academic research and industrial production. As ongoing studies continue to uncover new potentials, this compound is poised to play an even greater role in shaping future innovations across various sectors.
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